3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione
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Overview
Description
3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a suitable pyridine precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar fused ring structure but differ in the heteroatoms present.
1,3-Isobenzofurandione: Another heterocyclic compound with different functional groups and reactivity.
Uniqueness
3a-methyl-hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3a-methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-8-4-2-3-5-9(8)13(11,12)6-7(8)10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOVDNNOCZELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1S(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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